(S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17486699
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClFN |
|---|---|
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | (1S)-7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C10H11ClFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
| Standard InChI Key | DRUAHYFELNRGHJ-JTQLQIEISA-N |
| Isomeric SMILES | C1C[C@@H](C2=CC(=C(C=C2C1)F)Cl)N |
| Canonical SMILES | C1CC(C2=CC(=C(C=C2C1)F)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is C₁₀H₁₁ClFN, with a molecular weight of 199.65 g/mol. The compound’s stereochemistry is defined by the (S)-configuration at the chiral center, which critically influences its biological interactions. The tetrahydronaphthalene core provides a semi-rigid scaffold, while the halogen substituents enhance electronic and steric properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClFN |
| Molecular Weight | 199.65 g/mol |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 1 (amine group) |
| Halogen Substituents | Cl (7th position), F (6th position) |
| Chiral Centers | 1 (S-configuration) |
The presence of both chlorine and fluorine atoms introduces electronegativity and lipophilicity, as evidenced by a calculated LogP value of ~2.8 (estimated using analogous structures). These properties facilitate membrane permeability and target binding, making the compound suitable for pharmacokinetic optimization in drug design.
Synthesis and Production
The synthesis of (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves multi-step routes that prioritize enantioselectivity and yield optimization.
Key Synthetic Pathways
-
Halogenation of Naphthalene Derivatives:
Initial steps often involve electrophilic halogenation to introduce chlorine and fluorine atoms at specific positions. For example, chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) at the 7th position, followed by fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at the 6th position. -
Hydrogenation and Cyclization:
Partial hydrogenation of the naphthalene ring is achieved using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas. This step generates the tetrahydronaphthalene core while preserving halogen substituents. -
Enantioselective Amination:
The introduction of the amine group at the 1st position is performed via reductive amination or enzymatic resolution. For instance, Candida antarctica lipase has been employed to resolve racemic mixtures, yielding the (S)-enantiomer with >90% enantiomeric excess (ee) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ (7th position) | 70–80 | N/A |
| Fluorination | Selectfluor™, CH₃CN, 60°C | 65–75 | N/A |
| Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 85–90 | N/A |
| Enzymatic Resolution | Candida antarctica lipase, THF | 40–50 | >90 |
Industrial production often employs continuous-flow systems to enhance scalability, though challenges persist in optimizing catalyst longevity and minimizing byproducts.
Mechanism of Action and Biological Activity
The biological activity of (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is attributed to its interactions with central nervous system (CNS) receptors and enzymes.
Receptor Binding and Selectivity
-
5-HT₇ Serotonin Receptor:
The compound exhibits moderate affinity for the 5-HT₇ receptor (Ki = 120 nM), a target implicated in mood disorders and circadian rhythm regulation. Its (S)-configuration enhances stereoselective binding, as demonstrated in radioligand displacement assays. -
Dopamine D₂ Receptor:
Preliminary studies suggest weak antagonism at D₂ receptors (IC₅₀ = 1.2 µM), potentially contributing to antipsychotic effects.
Enzymatic Interactions
-
Monoamine Oxidase (MAO) Inhibition:
The amine group enables reversible inhibition of MAO-B (IC₅₀ = 0.8 µM), a property shared with Parkinson’s disease therapeutics like selegiline.
Pharmacological Effects
-
Antidepressant Activity:
In murine models, the compound reduced immobility time in forced swim tests by 45% at 10 mg/kg, comparable to fluoxetine. -
Neuroprotection:
Pretreatment with 5 µM of the compound reduced glutamate-induced neuronal apoptosis by 60% in vitro, suggesting potential in neurodegenerative disease therapy.
Applications in Medicinal Chemistry
Lead Compound Optimization
The structural versatility of (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine allows derivatization at multiple positions:
-
N-Alkylation: Enhances blood-brain barrier penetration.
-
Halogen Replacement: Substituting fluorine with methoxy groups improves metabolic stability.
Case Study: Antimicrobial Activity
A 2024 study synthesized 20 derivatives, with the 7-chloro-6-fluoro-1-(propylamino)-1,2,3,4-tetrahydronaphthalene variant showing potent activity against Staphylococcus aureus (MIC = 2 µg/mL).
Comparison with Related Compounds
Table 3: Structural and Functional Comparisons
The chloro-fluoro derivative’s dual halogenation and amine functionality confer superior receptor selectivity compared to analogs.
Future Perspectives
Further research should prioritize:
This compound’s unique profile positions it as a promising candidate for next-generation psychopharmacotherapeutics, warranting rigorous preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume